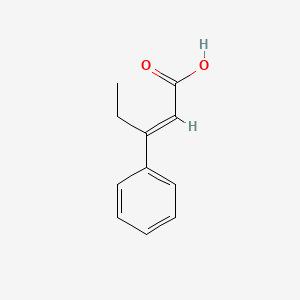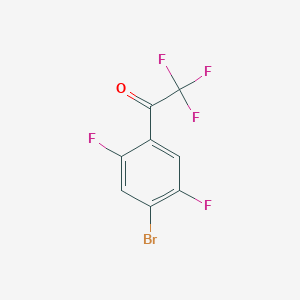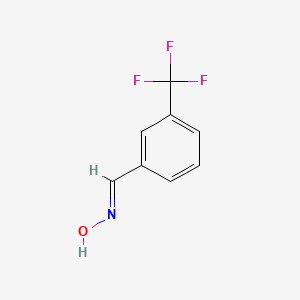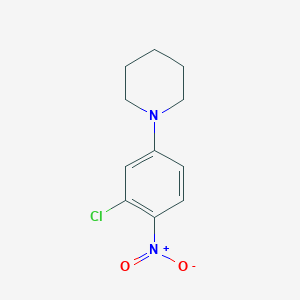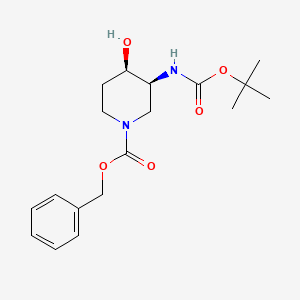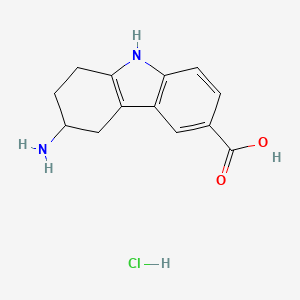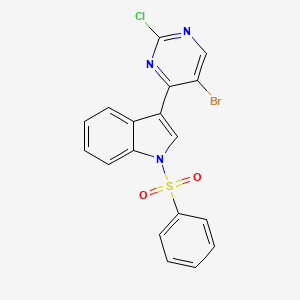
3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole
Vue d'ensemble
Description
The compound "3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole" is a structurally novel molecule that appears to be related to various research efforts in the field of medicinal chemistry. The related compounds have been studied for their potential as inhibitors of HIV-1 reverse transcriptase and serotonin 5-HT6 receptor antagonists, indicating a possible interest in this compound for therapeutic applications .
Synthesis Analysis
The synthesis of related indole derivatives has been reported through various methods. For instance, a tandem reaction of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides has been developed to produce 2-bromo(chloro)-3-selenyl(sulfenyl)indoles with high regio-selectivity under transition-metal-free conditions . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis and 2D fingerprint plots have been utilized to evaluate intermolecular interactions, which are crucial for understanding the compound's behavior in a solid-state . These techniques could be applied to analyze the molecular structure of "3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole".
Chemical Reactions Analysis
The related research indicates that indole derivatives can undergo various chemical reactions. For example, regioselective C(sp2)-H dual functionalization of indoles has been achieved using hypervalent iodine(III), leading to bromo-amination via 1,3-migration of imides on indolyl(phenyl)iodonium imides . This suggests that the compound may also be amenable to similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing good thermal stability up to certain temperatures . The molecular electrostatic potential map has been used to identify electrophilic and nucleophilic regions, which are important for predicting reactivity . Additionally, the GIAO method has been employed to compute and compare NMR chemical shifts, which could be indicative of the compound's electronic environment .
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from 3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole have shown significant antimicrobial activities. For example, certain derivatives have displayed notable antibacterial and antifungal effects, proving effective against pathogenic bacterial and fungal strains (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018). Similarly, other synthesized derivatives, including some 2- and 3-aryl indoles, have demonstrated considerable antimicrobial activity, particularly against Gram-positive microorganisms like Bacillus cereus (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).
Anticancer and Anti-inflammatory Properties
These compounds also exhibit potential in anticancer and anti-inflammatory treatments. A study on 4-(1-aryl-5-halo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides revealed promising antimicrobial and cytotoxic activities against certain cancer cell lines (Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2017). Additionally, derivatives like 6-(Indol-2-Yl)-Pyrimidine-2-Amines have shown analgesic and anti-inflammatory activities with minimal ulcerogenic action (Rajashree & Harinath, 2011).
Application in Cognitive Disorders
Research into N1-phenylsulphonyl indole derivatives indicates potential applications in the treatment of cognitive disorders. These derivatives have been identified as potent and selective 5-HT6 receptor ligands, showing promising activity in animal models of cognition (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).
Potential Antioxidant Properties
Certain 1H-3-Indolyl Derivatives synthesized from 3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole have demonstrated significant antioxidant activities. For instance, a study reported high efficacy against oxidative stress markers, suggesting these compounds could be beneficial in conditions associated with oxidative stress (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-(5-bromo-2-chloropyrimidin-4-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOBJZOVMPIWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167208 | |
| Record name | 1H-Indole, 3-(5-bromo-2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
1624262-44-7 | |
| Record name | 1H-Indole, 3-(5-bromo-2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 3-(5-bromo-2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)


![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)
